molecular formula C10H18F3NO5 B6343565 Gly-Obg TFA CAS No. 1423037-49-3

Gly-Obg TFA

Cat. No. B6343565
CAS RN: 1423037-49-3
M. Wt: 289.25 g/mol
InChI Key: AQMXIJVLMCJBTI-UHFFFAOYSA-N
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Description

Gly-Obg TFA is a biochemical used for proteomics research . It has a molecular formula of C8H17NO3•C2HF3O2 and a molecular weight of 412.4 .


Synthesis Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides .


Chemical Reactions Analysis

TFA is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . It is also used during reversed-phase HPLC purification of peptides .


Physical And Chemical Properties Analysis

This compound is a white powder with a melting point of 188-194°C . It has a molecular weight of 412.4 .

Mechanism of Action

Target of Action

Gly-Obg TFA is a biochemical used in proteomics research . The primary target of this compound is the Obg protein, which is a universally conserved GTPase found in bacteria, archaea, and eukaryotes .

Mode of Action

The Obg protein in Escherichia coli (ObgE) has been implicated in many diverse cellular functions, with proposed molecular roles in two global processes, ribosome assembly and stringent response . ObgE is an anti-association factor, which prevents ribosomal subunit association and downstream steps in translation by binding to the 50S subunit . Upon binding to guanosine tetraphosphate (ppGpp), the global regulator of stringent response, ObgE exhibits an enhanced interaction with the 50S subunit, resulting in increased equilibrium dissociation of the 70S ribosome into subunits .

Biochemical Pathways

Obg proteins participate in spore formation, stress adaptation, ribosome assembly, and chromosomal partitioning . They are essential for growth in bacteria . The action of ObgE might represent a conserved regulatory mechanism on translation in response to fluctuations in cellular energy level caused by nutrient availability .

Pharmacokinetics

Highly sialylated complex-type glycans enable the longer serum half-lives of proteins against uptake through hepatic asialoglycoprotein receptor and mannose receptor for degradation in lysosomes .

Result of Action

The result of the action of this compound, through its interaction with the Obg protein, is the prevention of ribosomal subunit association and downstream steps in translation . This can act as a checkpoint in final stages of the 50S subunit assembly under normal growth conditions . More importantly, ObgE, as a (p)ppGpp effector, might also have a regulatory role in the production of the 50S subunit and its participation in translation under certain stressed conditions .

Action Environment

The action of ObgE, and by extension this compound, might be influenced by environmental factors such as nutrient availability . When nutrients are limited, bacterial cells produce guanine tetraphosphate/pentaphosphate— (p)ppGpp—as part of the “stringent response” to adjust the balance between growth and survival . This could potentially influence the action, efficacy, and stability of this compound.

Advantages and Limitations for Lab Experiments

Gly-Obg TFA has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize in a laboratory setting. In addition, it is relatively stable and has a low toxicity profile. However, it is important to note that it is not approved for human use and should only be used for research purposes. Furthermore, it is important to note that it is not suitable for use in large-scale clinical trials.

Future Directions

There are several potential future directions for the use of Gly-Obg TFA. One potential direction is to investigate its potential use as an anti-cancer agent. In addition, it could be studied for its potential to reduce the risk of cardiovascular disease and Alzheimer's disease. Moreover, it could be studied for its potential to improve cognitive function and reduce the risk of depression. Furthermore, it could be studied for its potential to reduce inflammation and pain, as well as to reduce fever. Finally, it could be studied for its potential to modulate the activity of the NF-κB pathway.

Synthesis Methods

Gly-Obg TFA is typically synthesized through a series of steps that involve the reaction of glyoxylamide and O-benzyl-guanidine in the presence of tri-fluoro-acetic acid. The reaction is carried out in a solvent system to ensure the formation of a homogeneous solution. The resulting product is then purified by several methods including recrystallization, chromatography, and distillation. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Gly-Obg TFA has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, and has been studied for its potential to treat a variety of diseases. In addition, it has been studied for its potential to reduce the risk of cardiovascular disease, cancer, and Alzheimer's disease. Moreover, it has been studied for its potential to improve cognitive function and reduce the risk of depression.

properties

IUPAC Name

2-butoxyethyl 2-aminoacetate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3.C2HF3O2/c1-2-3-4-11-5-6-12-8(10)7-9;3-2(4,5)1(6)7/h2-7,9H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMXIJVLMCJBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1423037-49-3
Record name Glycine, 2-butoxyethyl ester, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423037-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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